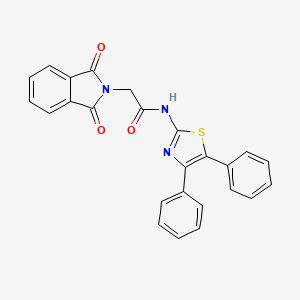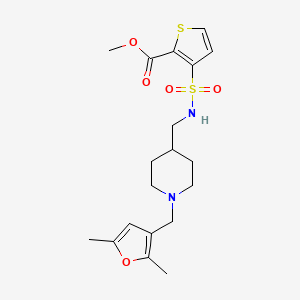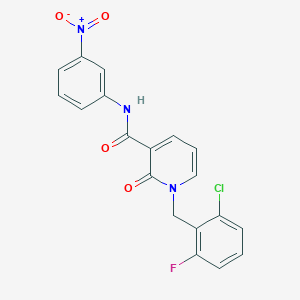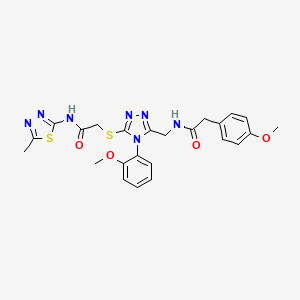
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide is a compound used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation, and improves emergency endoscopy outcomes in upper gastro-intestinal haemorrhage. Metoclopramide has also shown efficacy in reducing post-operative vomiting, radiation sickness, and drug-induced vomiting. Its pharmacodynamic studies indicate rapid effects on the motility of the gastro-intestinal tract, including improved tone and peristalsis of the stomach, accelerated gastric emptying, and enhanced pyloric activity. It also shows anti-emetic effects by blocking the chemoreceptor trigger zone for vomiting (Pinder et al., 2012).
1-Methylcyclopropene (1-MCP) , another compound of interest, is extensively researched for its effects on fruits and vegetables, acting as a tool to investigate the role of ethylene in ripening and senescence, and as a commercial technology to improve the maintenance of product quality. Its application in the agricultural sector to extend the shelf life and maintain the quality of produce is notable (Watkins, 2006).
Applications in Organic Chemistry
- Weinreb Amides are highlighted for their significant role as intermediates in organic synthesis, illustrating the wide range of synthetic applications facilitated by the unique chemical reactivity of such compounds. This includes their use in nucleophilic addition reactions and the formation of stable ketones, showcasing the relevance of such chemistry in developing new pharmaceuticals and materials (Khalid et al., 2020).
Biochemical and Mechanistic Insights
- Research on ethylenes and ethylene inhibitors like 1-MCP contributes to understanding plant physiology and biochemistry, offering insights into the regulation of plant growth, fruit ripening, and senescence processes. This has practical implications for agriculture, horticulture, and food storage, enhancing the quality and longevity of plant-based foods (Li et al., 2016).
Wirkmechanismus
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence several biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer progression, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria infection, and cholinergic signaling.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels. These could potentially include antiviral effects (e.g., inhibition of viral replication), anti-inflammatory effects (e.g., reduction of inflammatory signaling), anticancer effects (e.g., inhibition of cancer cell proliferation), and others.
Eigenschaften
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15(10-16-14(17)11-6-7-11)8-12-4-2-3-5-13(12)9-15/h2-5,11H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVJMXWXQEGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethylphenyl)-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)pyrrolidin-2-one](/img/structure/B2502887.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
![7-bromo-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
![11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2502894.png)


![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2502906.png)
